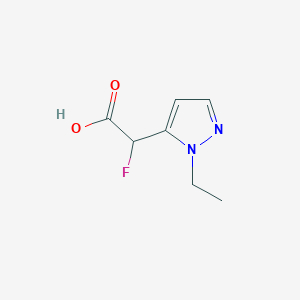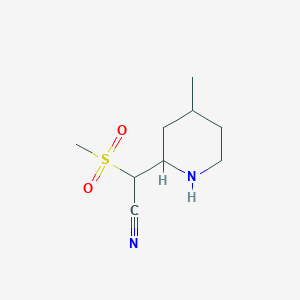
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is a chemical compound with the molecular formula C9H16N2O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile: Similar structure but without the methyl group on the piperidine ring.
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetate: Similar structure but with an acetate group instead of a nitrile group.
Uniqueness
2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. The methyl group on the piperidine ring also influences its chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N2O2S |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-2-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H16N2O2S/c1-7-3-4-11-8(5-7)9(6-10)14(2,12)13/h7-9,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
RVTZEFSOGYWSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


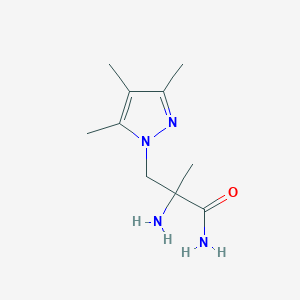
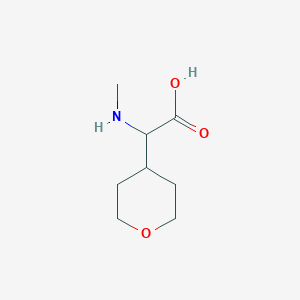
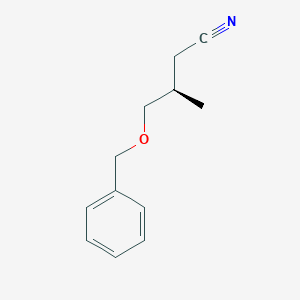
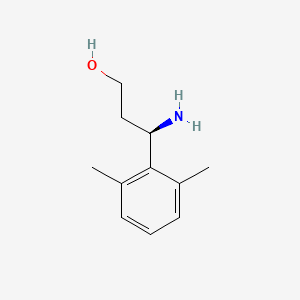
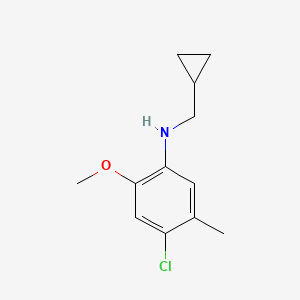
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)

![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
